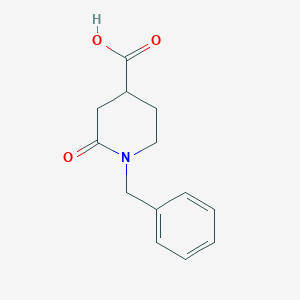

1-Benzyl-2-oxopiperidine-4-carboxylic acid

説明

1-Benzyl-2-oxopiperidine-4-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a benzyl group at position 1, a ketone (oxo) group at position 2, and a carboxylic acid moiety at position 4. It serves as a critical building block in organic synthesis, particularly in drug discovery and materials science . Despite its discontinued commercial availability, its structural framework remains relevant for designing bioactive molecules due to its versatility in forming hydrogen bonds and participating in cyclization reactions.

特性

分子式 |

C13H15NO3 |

|---|---|

分子量 |

233.26 g/mol |

IUPAC名 |

1-benzyl-2-oxopiperidine-4-carboxylic acid |

InChI |

InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |

InChIキー |

LRHNARPVJLANIU-UHFFFAOYSA-N |

正規SMILES |

C1CN(C(=O)CC1C(=O)O)CC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

The synthesis of 1-Benzyl-2-oxopiperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions typically include the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.

The purity and yield of the compound can be optimized through careful control of reaction conditions and purification techniques such as recrystallization and chromatography .

化学反応の分析

1-Benzyl-2-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-Benzyl-2-oxopiperidine-4-carboxylic acid has several scientific research applications:

作用機序

The mechanism of action of 1-Benzyl-2-oxopiperidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

1-Benzoylpiperidine-4-carboxylic Acid (CAS 5274-99-7)

- Structure : Replaces the benzyl group with a benzoyl (C₆H₅CO-) group at position 1.

- Molecular Formula: C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- Key Differences :

- Applications : Used in peptide mimetics and enzyme inhibitor synthesis.

1-Benzylpiperidine-2-carboxylic Acid (CAS 21319-53-9)

- Structure : Carboxylic acid group at position 2 instead of position 4.

- Molecular Formula: C₁₃H₁₇NO₂

- Molecular Weight : 219.28 g/mol (estimated)

- Key Differences :

- Applications : Intermediate in neurotransmitter analogs.

Benzyl 4-Hydroxy-1-piperidinecarboxylate (CAS 95798-23-5)

- Structure : Hydroxyl group at position 4 and a benzyloxycarbonyl (Cbz) protecting group.

- Molecular Formula: C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Key Differences :

- Applications : Common in orthogonal protection strategies for amines.

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Structure: Amino group at position 4 instead of carboxylic acid.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- Key Differences: The amino group enables nucleophilic reactions, contrasting with the carboxylic acid’s electrophilic character. Safety: Causes skin/eye irritation (Category 2) and respiratory tract irritation (Category 3) .

- Applications : Precursor for urea and sulfonamide derivatives.

1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic Acid (CAS 889952-36-7)

- Structure : Incorporates an azetidine ring fused to the piperidine system.

- Molecular Formula : C₁₆H₂₂N₂O₂

- Molecular Weight : 274.36 g/mol

- Toxicity: Higher acute oral toxicity (Category 4) compared to the target compound .

- Applications : Explored in allosteric modulator design.

Structural and Functional Analysis Table

Key Research Findings

- Regiochemistry Impact : Positional changes in substituents (e.g., carboxylic acid at C2 vs. C4) significantly alter solubility and biological activity. For example, 1-benzylpiperidine-2-carboxylic acid exhibits lower logP than the C4 analog, suggesting improved hydrophilicity .

- Synthetic Utility : The Cbz-protected derivatives (e.g., Benzyl 4-hydroxy-1-piperidinecarboxylate) are pivotal in multi-step syntheses due to their stability under acidic conditions .

生物活性

1-Benzyl-2-oxopiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its implications in pharmacology and toxicology.

Synthesis and Characterization

The synthesis of 1-benzyl-2-oxopiperidine-4-carboxylic acid typically involves the condensation of piperidine derivatives with benzaldehyde followed by oxidation and carboxylation steps. Various methods have been reported, with one notable approach utilizing (S)-2-aminoadipic acid as a starting material, which leads to the formation of the desired oxopiperidine structure in good yields through a multi-step synthesis involving reduction and cyclization processes .

Table 1: Summary of Synthesis Steps

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | (S)-2-aminoadipic acid + Benzaldehyde | Room temperature, 72 hours | 73% |

| 2 | Sodium borohydride addition | 0 °C, 3.5 hours | - |

| 3 | Cyclization in water | Reflux, 8 hours | - |

The structural characterization of the compound has been accomplished using techniques such as X-ray crystallography and NMR spectroscopy, confirming the molecular architecture and functional groups present in the compound .

Biological Activity

The biological activity of 1-benzyl-2-oxopiperidine-4-carboxylic acid has been investigated in various studies, revealing its potential as an active pharmaceutical ingredient.

Anticancer Properties

Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies have shown that certain oxopiperidine derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer effects of similar compounds, it was found that modifications to the piperidine structure significantly influenced their potency against various cancer cell lines. The IC50 values ranged from nanomolar to micromolar concentrations depending on the substituents on the piperidine ring .

Neuropharmacological Effects

The neuropharmacological profile of 1-benzyl-2-oxopiperidine-4-carboxylic acid suggests potential applications in treating neurological disorders. Compounds with similar structures have been reported to exhibit activity as neuroleptics and anxiolytics. For example, animal studies demonstrated that doses as low as 0.0005 mg/kg could inhibit apomorphine-induced vomiting, indicating a possible antiemetic effect .

Table 2: Neuropharmacological Effects

| Effect | Dose (mg/kg) | Observed Response |

|---|---|---|

| Anti-emetic | 0.0005 | Inhibition of vomiting |

| Analgesic | ≥1.0 | Observable responses in pain models |

Toxicological Profile

The toxicological assessment of benzyl derivatives suggests that while they may exhibit beneficial pharmacological effects, they also require careful evaluation for potential toxicity. Studies have indicated that repeated exposure to benzyl compounds can lead to nonpolar narcosis effects due to their interaction with biological membranes .

Key Findings from Toxicity Studies

- Repeated-dose toxicity : Investigations into repeated-dose toxicity have shown low systemic toxicity for benzyl alkanoates, suggesting a favorable safety profile for certain derivatives .

- Metabolite analysis : The metabolism of these compounds often results in benign metabolites that do not contribute significantly to toxicity, which is crucial for their therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。